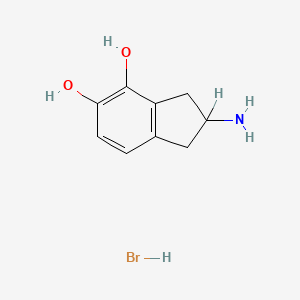
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide: is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.75 . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzo(b)thienyl group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide typically involves the reaction of 2-chloro-3-benzo(b)thiophene with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo(b)thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Propanol, 3-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide
- Ethanol, 2-(N-(2-chloro-3-benzo(b)thienyl)methylamino)-, S,S-dioxide
- 1-Piperazineethanol, 4-(2-chloro-3-benzo(b)thienyl)-, S,S-dioxide
Comparison: Ethanol, 2-((2-chloro-3-benzo(b)thienyl)amino)-, S,S-dioxide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
39775-24-1 |
|---|---|
Molekularformel |
C10H10ClNO3S |
Molekulargewicht |
259.71 g/mol |
IUPAC-Name |
2-[(2-chloro-1,1-dioxo-1-benzothiophen-3-yl)amino]ethanol |
InChI |
InChI=1S/C10H10ClNO3S/c11-10-9(12-5-6-13)7-3-1-2-4-8(7)16(10,14)15/h1-4,12-13H,5-6H2 |
InChI-Schlüssel |
ZWPBBNYLOBXNLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Cl)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)




![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)





![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)

